molecular formula C15H12OS B7874525 Naphthalen-1-yl(thiophen-3-yl)methanol

Naphthalen-1-yl(thiophen-3-yl)methanol

Cat. No.: B7874525
M. Wt: 240.3 g/mol
InChI Key: ZGABRSSYKULICQ-UHFFFAOYSA-N
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Description

Naphthalen-1-yl(thiophen-3-yl)methanol is an organic compound with the molecular formula C15H12OS It consists of a naphthalene ring and a thiophene ring connected through a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalen-1-yl(thiophen-3-yl)methanol can be synthesized through several methods. One common approach involves the reaction of naphthalen-1-ylmethanol with thiophene-3-carbaldehyde under acidic conditions. The reaction typically proceeds via a condensation mechanism, followed by reduction to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl(thiophen-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of naphthalen-1-yl(thiophen-3-yl)ketone.

    Reduction: Formation of this compound.

    Substitution: Formation of halogenated or nitrated derivatives of the compound.

Scientific Research Applications

Naphthalen-1-yl(thiophen-3-yl)methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Naphthalen-1-yl(thiophen-3-yl)methanol involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-1-ylmethanol: Lacks the thiophene ring, making it less versatile in certain applications.

    Thiophen-3-ylmethanol: Lacks the naphthalene ring, which may reduce its effectiveness in some contexts.

    Naphthalen-1-yl(thiophen-2-yl)methanol: Similar structure but with the thiophene ring in a different position, which can affect its reactivity and properties.

Uniqueness

Naphthalen-1-yl(thiophen-3-yl)methanol is unique due to the presence of both naphthalene and thiophene rings, providing a combination of properties from both aromatic systems

Properties

IUPAC Name

naphthalen-1-yl(thiophen-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12OS/c16-15(12-8-9-17-10-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGABRSSYKULICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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